molecular formula C16H15ClN2O3 B14553330 N'-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea CAS No. 61706-15-8

N'-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea

Cat. No.: B14553330
CAS No.: 61706-15-8
M. Wt: 318.75 g/mol
InChI Key: IJIXTNGKGVASCD-UHFFFAOYSA-N
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Description

N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group, a chlorophenyl group, and a methoxy-methylurea moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-benzoyl-3-chloroaniline with methoxy isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea may involve a continuous flow process to enhance efficiency and scalability. The reactants are fed into a reactor where they undergo the necessary chemical transformations, followed by purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group in the compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced products with hydrogen atoms added to the original structure.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-Benzoyl-3-chlorophenyl)-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61706-15-8

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

3-(4-benzoyl-3-chlorophenyl)-1-methoxy-1-methylurea

InChI

InChI=1S/C16H15ClN2O3/c1-19(22-2)16(21)18-12-8-9-13(14(17)10-12)15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21)

InChI Key

IJIXTNGKGVASCD-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Cl)OC

Origin of Product

United States

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